molecular formula C3H4ClF2I B2893252 1-Chloro-1,1-difluoro-3-iodopropane CAS No. 1909309-69-8

1-Chloro-1,1-difluoro-3-iodopropane

Cat. No.: B2893252
CAS No.: 1909309-69-8
M. Wt: 240.42
InChI Key: VNNGBUPQGBCOHK-UHFFFAOYSA-N
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Description

1-Chloro-1,1-difluoro-3-iodopropane (CAS 1909309-69-8) is an organofluorine compound with the molecular formula C3H4ClF2I and a molecular weight of 240.42 g/mol . It is classified as a chemical building block, a category of reagents essential for the synthesis of novel molecular structures in organic and medicinal chemistry . The presence of both reactive halogens (chloro and iodo) and a gem-difluoromethylene group in its structure makes it a potentially versatile multifunctional intermediate. The gem-difluoromethylene group is of particular interest, as the incorporation of fluorine into organic molecules can profoundly modify their physicochemical properties, including metabolic stability, lipophilicity, and electrostatic potential . Such modifications are highly valuable in the development of pharmaceuticals, agrochemicals, and functional materials . While specific applications for this compound are not extensively documented in the current literature, its structure suggests potential utility in ring-forming reactions, such as the synthesis of 1,1-difluorocyclopropane derivatives, or as a precursor in various fluorination and coupling reactions . This product is intended for research and development purposes only and is not for diagnostic or therapeutic uses. Researchers are encouraged to consult the relevant safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-1,1-difluoro-3-iodopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClF2I/c4-3(5,6)1-2-7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNGBUPQGBCOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical and Methodological Developments in Organofluorine Chemistry Relevant to 1 Chloro 1,1 Difluoro 3 Iodopropane

Evolution of Fluorination Strategies in Organic Chemistry

The journey to controllably introduce fluorine into organic molecules has been a central theme in organofluorine chemistry. chinesechemsoc.org This sub-discipline began even before the isolation of elemental fluorine and has since evolved from handling highly reactive agents to employing sophisticated, selective catalytic methods. researchgate.netjst.go.jp

The origins of organofluorine chemistry predate the isolation of elemental fluorine by Henri Moissan in 1886. researchgate.netnih.govwikipedia.org The first organofluorine compound, fluoromethane, was reportedly synthesized in 1835 by Dumas and Péligot. wikipedia.org A pivotal moment came in 1862 when Alexander Borodin developed the first halogen exchange method, a technique now fundamental to the industrial production of fluorochemicals, by synthesizing benzoyl fluoride (B91410) from benzoyl chloride. nih.govwikipedia.org

Early methods were often harsh and difficult to control. Moissan's own attempts to react elemental fluorine with organic compounds often resulted in decomposition or explosions. nih.gov A significant advancement came from the work of Frédéric Swarts in the 1890s, who developed the use of antimony trifluoride (SbF₃) for halogen exchange (the Swarts reaction), enabling the synthesis of aromatic compounds with fluorinated side chains for the first time in 1898. nih.gov Another cornerstone was the Balz-Schiemann reaction, discovered in 1927, which allowed for the synthesis of fluoroaromatic compounds from diazonium salts and is still in use today. nih.gov

These early discoveries laid the groundwork for the field, establishing key reaction types like halogen exchange and diazotization as viable, albeit limited, pathways to C-F bonds.

Table 1: Foundational Discoveries in Organofluorine Chemistry

Year Discovery Key Contributor(s) Significance
1835 Synthesis of fluoromethane Dumas & Péligot First reported synthesis of an organofluorine compound. wikipedia.org
1862 Halogen exchange for benzoyl fluoride synthesis Alexander Borodin First use of halogen exchange for fluorination, a now widely used method. nih.govwikipedia.org
1886 Isolation of elemental fluorine Henri Moissan Opened the door to direct fluorination chemistry, though initial attempts were uncontrolled. numberanalytics.comnih.gov
1890s Development of the Swarts reaction Frédéric Swarts Introduced the use of antimony halides for more controlled halogen exchange fluorination. nih.gov
1927 Development of the Balz-Schiemann reaction Günther Schiemann & Günther Balz Provided a reliable method for synthesizing aryl fluorides from diazonium salts. nih.gov

The mid-20th century saw a shift towards developing safer and more selective fluorinating agents. numberanalytics.com The extreme reactivity of elemental fluorine necessitated the creation of "tamed" reagents. acs.org A major breakthrough was the development of N-F reagents, which are more stable and easier to handle than their O-F counterparts. acs.orgnih.gov Reagents like Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) have become workhorses in modern synthesis, enabling electrophilic fluorination under milder conditions. mdpi.comnumberanalytics.comacs.org

The quest for selectivity—controlling where and how fluorine is introduced—has driven much of recent research. mdpi.com Significant progress has been made through:

Transition-Metal Catalysis : Catalysts based on palladium, copper, and other metals have enabled site-selective fluorination, including the challenging conversion of C-H bonds to C-F bonds. mdpi.comnumberanalytics.com

Photoredox and Electrochemical Fluorination : These methods use light or electricity to generate reactive intermediates under mild conditions, offering new pathways for C-F bond formation and avoiding harsh reagents. mdpi.comacs.orgresearchgate.net

Organocatalysis : The use of small organic molecules as catalysts has provided powerful strategies for asymmetric fluorination, allowing for the creation of specific stereoisomers of complex molecules. mdpi.com

Parallel to fluorination, methods for fluoroalkylation —the introduction of groups like -CF₃, -CF₂H, and -CF₂Br—have become crucial, particularly in drug discovery. nih.govacs.org The development of specialized reagents and catalytic protocols allows for the direct incorporation of these moieties into complex molecules, often at a late stage of the synthesis. nih.govumich.edu

Development of Fluoroiodination Methods and Their Synthetic Utility

The simultaneous introduction of both a fluorine and an iodine atom across a double bond, known as fluoroiodination, is a powerful transformation for creating multi-halogenated building blocks. These products are valuable because the iodine atom can be easily manipulated in subsequent reactions, such as cross-coupling, to build more complex molecular architectures.

Recent advances have focused on developing efficient and regioselective fluoroiodination methods. For instance, iodine(III)-mediated fluorination of alkenes has emerged as a successful strategy. chemrxiv.org This approach can involve the reaction of an alkene with a hypervalent iodine reagent in the presence of a fluoride source like hydrogen fluoride-pyridine. The process is thought to proceed via an intermediate that facilitates the addition of both iodine and fluorine across the double bond. chemrxiv.orgnih.gov

The utility of this method is highlighted by its application in synthesizing precursors for Positron Emission Tomography (PET) imaging probes and in the rapid creation of β-fluorinated amines, which are important in medicinal chemistry. researchgate.net The development of catalytic and enantioselective versions of these reactions represents a current frontier in the field, aiming to produce specific isomers of these versatile intermediates. nih.gov

Contextualization of Multi-Halogenated Propane (B168953) Synthesis within Historical Trends

The synthesis of a molecule like 1-chloro-1,1-difluoro-3-iodopropane is a direct beneficiary of the historical advancements in halogenation chemistry. Creating such a specific, multi-halogenated alkane presents several distinct challenges that modern synthetic strategies are equipped to address. libretexts.orgacs.org

Installation of the gem-difluoro group : The CCl-CF₂- motif likely originates from a precursor containing a carbonyl group or through halogen exchange from a trichloromethyl group (CCl₃-), a transformation rooted in the early work of Swarts. nih.govgoogle.com Modern methods for gem-difluorination are now well-established.

Introduction of the Iodine : The terminal iodine is typically introduced via the addition of an iodine source to a precursor molecule. The development of radical reactions or nucleophilic substitution methods allows for the specific placement of iodine at the end of the propane chain. sigmaaldrich.com

Combining Fluorine and Iodine : The synthesis could potentially involve the fluoroiodination of an allyl chloride precursor (CH₂=CH-CH₂Cl). The regioselectivity of such an addition would be critical to obtaining the desired isomer. The development of controlled halofunctionalization reactions is key to achieving this. researchgate.net

The synthesis of complex halogenated propanes often relies on the use of versatile, multi-halogenated building blocks. For example, compounds like 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) have been used to generate highly reactive difluoroethylene intermediates for constructing multi-halogenated structures. beilstein-journals.org The synthesis of 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-one and its subsequent reduction demonstrates a modern, multi-step approach to building complex, functionalized difluoropropane skeletons. rsc.org These strategies reflect the broader trend in organofluorine chemistry: a move from simple, often forceful reactions to sophisticated, multi-step sequences that build molecular complexity with high precision.

Advanced Synthetic Methodologies for 1 Chloro 1,1 Difluoro 3 Iodopropane and Analogous Halogenated Propanes

Direct Synthetic Routes to 1-Chloro-1,1-difluoro-3-iodopropane

Direct synthetic routes aim to construct the target molecule in a minimal number of steps, often by adding the key functional groups across a double or triple bond.

Radical addition reactions are a powerful tool for the formation of carbon-carbon and carbon-halogen bonds. The photochemical reaction of trifluoroiodomethane with chloro-1,1-difluoroethylene serves as a key example of this approach. This reaction yields a mixture of two 1:1 adducts: 3-chloro-1,1,1,2,2-pentafluoro-3-iodopropane and 2-chloro-1,1,1,3,3-pentafluoro-3-iodopropane, with the former being the major product. rsc.orgrsc.org The reaction is initiated by the photochemical cleavage of the carbon-iodine bond in trifluoroiodomethane, generating a trifluoromethyl radical. This radical then adds to the chloro-1,1-difluoroethylene. The regioselectivity of the addition is a critical aspect, with the trifluoromethyl radical preferentially attacking the CF₂ group of the olefin. rsc.org This preference highlights that the radical does not behave as an electrophilic reagent in its attack on the unsaturated system. rsc.org

The reaction conditions, such as the presence of an initiator like AIBN or photochemical initiation, are crucial for the success of these radical additions. rsc.orgdur.ac.uk The use of an excess of the chain-transfer agent can favor the formation of the 1:1 adduct and minimize telomerization. rsc.org

A study on the photochemical reaction of chloro-1,1-difluoroethylene with trifluoroiodomethane reported a 92% yield of the 1:1 adducts, with the ratio of 3-chloro-1,1,1,2,2-pentafluoro-3-iodopropane to 2-chloro-1,1,1,3,3-pentafluoro-3-iodopropane being 92:8. rsc.org A thermal reaction at 225°C produced the same adducts but in a lower yield and a different ratio (98:2). rsc.org

Table 1: Radical Addition of Trifluoroiodomethane to Chloro-1,1-difluoroethylene

ReactantsConditionsMajor ProductMinor ProductProduct Ratio (Major:Minor)YieldReference
Trifluoroiodomethane, Chloro-1,1-difluoroethylenePhotochemical3-Chloro-1,1,1,2,2-pentafluoro-3-iodopropane2-Chloro-1,1,1,3,3-pentafluoro-3-iodopropane92:892% rsc.org
Trifluoroiodomethane, Chloro-1,1-difluoroethyleneThermal (225°C)3-Chloro-1,1,1,2,2-pentafluoro-3-iodopropane2-Chloro-1,1,1,3,3-pentafluoro-3-iodopropane98:2Low rsc.org

The introduction of a geminal difluoro group (CF₂) is a common strategy in the synthesis of fluorinated organic molecules. beilstein-journals.org Carbene-based cyclopropanation is a relevant method for creating difluorinated systems, particularly 1,1-difluorocyclopropanes, which can serve as precursors to more complex fluorinated propanes. beilstein-journals.orgcas.cn

Difluorocarbene (:CF₂) can be generated from various precursors, including halodifluoromethanes under basic conditions, or from reagents like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) and trifluoromethyltrimethylsilane (TMSCF₃). beilstein-journals.orgcas.cn The reaction of difluorocarbene with an appropriately substituted alkene can lead to the formation of a gem-difluorocyclopropane. beilstein-journals.org These cyclopropanes are valuable intermediates due to the ring strain and the presence of the gem-dihalo fragment, which allows for further synthetic manipulations. beilstein-journals.org

For instance, the reaction of difluorocarbene with an alkene can be influenced by the electronic nature of the substituents on the alkene. Electron-donating groups on the alkene generally lead to higher yields in carbene-based cyclopropanations. beilstein-journals.org

While not a direct route to this compound, the principles of introducing geminal difluoro groups are fundamental. A strategy could involve the synthesis of a suitable cyclopropane (B1198618) precursor followed by ring-opening and further functionalization to install the chloro and iodo substituents at the desired positions.

The construction of chiral halogenated propanes with high stereoselectivity is a significant challenge in organic synthesis. mdpi.comnih.gov The presence of halogen atoms can create stereogenic centers, and controlling their configuration is crucial for applications in medicinal chemistry and materials science. mdpi.comutdallas.edu

Several strategies have been developed for the enantioselective synthesis of halogenated compounds, including:

Catalytic Enantioselective Dihalogenation: This approach utilizes chiral catalysts to control the stereochemical outcome of the addition of two halogen atoms across a double bond. nih.gov While challenging due to the high reactivity of halogenating agents, this method has been successfully applied in the synthesis of natural products. nih.gov

Asymmetric α-Alkylation: Simpler halogenated propanes can undergo asymmetric α-alkylation. For example, 1-chloro-3-iodopropane (B107403) can react with N-sulfinyl imidates to produce 2-substituted N-tert-butanesulfinyl-5-chloropentanimidates with high stereoselectivity. sigmaaldrich.com

Biocatalysis: Engineered enzymes, such as myoglobin-based catalysts, have been employed for the stereoselective cyclopropanation of fluorinated olefins. utdallas.eduresearchgate.net These biocatalytic systems can achieve excellent diastereoselectivity and enantioselectivity, offering a powerful alternative to traditional chemocatalytic methods. utdallas.edu

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have been used to catalyze asymmetric bromination reactions, achieving atroposelective construction of biaryl compounds with high enantioselectivity. mdpi.com This principle could potentially be adapted for the stereoselective halogenation of propane (B168953) derivatives.

These stereoselective methods are crucial for accessing specific isomers of complex halogenated propanes and are an active area of research.

Precursor Synthesis and Transformation Pathways

Often, the most efficient route to a complex molecule involves the synthesis of a simpler, functionalized precursor that can be elaborated in subsequent steps.

Simpler halogenated propanes, such as 1-chloro-3-iodopropane, are valuable and commercially available building blocks for the synthesis of more complex derivatives. sigmaaldrich.comimpurity.comscbt.comcymitquimica.com The differential reactivity of the carbon-chlorine and carbon-iodine bonds in 1-chloro-3-iodopropane allows for selective functionalization. The carbon-iodine bond is more reactive towards nucleophiles and in coupling reactions, enabling the introduction of various substituents at the 3-position while leaving the chloro group intact for further transformations.

1-Chloro-3-iodopropane has been utilized in the synthesis of a variety of compounds, including:

Inhibitors of glycinamide (B1583983) ribonucleotide transformylase (GAR Tfase) and aminoimidazole carboxamide ribonucleotide transformylase (AICAR Tfase). sigmaaldrich.com

The "proton sponge" type molecule quino[7,8-h]quinoline. sigmaaldrich.com

The complex heptacyclic monoterpene indole (B1671886) alkaloid (-)-Terengganensine A. impurity.com

The potent histone methyltransferase G9a inhibitor A-366. impurity.com

The electrophilic nature of 1-chloro-3-iodopropane, enhanced by the presence of two different halogen atoms, makes it a potent substrate for nucleophilic substitution reactions. scbt.com

The synthesis of highly substituted or complex halogenated propanes often necessitates multi-step reaction sequences. ontosight.aiyoutube.comlibretexts.org These sequences allow for the sequential and controlled introduction of different functional groups. A general approach to a multi-step synthesis problem involves breaking it down into a series of single-step reactions. youtube.com

For the synthesis of a molecule like this compound, a plausible multi-step sequence could involve:

Starting with a suitable propane derivative: This could be a precursor with existing functionality that can be elaborated.

Introduction of the geminal difluoro group: This could be achieved through fluorination of a corresponding ketone or by other fluorinating agents.

Introduction of the chloro and iodo groups: This could involve halogenation reactions at specific positions, potentially taking advantage of directing groups or the inherent reactivity of the intermediate.

Catalytic Approaches in Halogenated Propane Formation

The synthesis of complex halogenated propanes, such as this compound, increasingly relies on advanced catalytic methodologies to ensure high selectivity and efficiency. These approaches offer significant advantages over traditional stoichiometric methods, providing milder reaction conditions and greater control over the final product structure. Catalytic strategies are broadly categorized into those mediated by transition metals and those employing organocatalytic systems, each offering unique capabilities in the formation of carbon-halogen bonds and subsequent molecular functionalization.

Transition Metal-Mediated Catalysis for Halogenation and Cross-Coupling

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. eie.gr For the synthesis of halogenated propanes, these methods are pivotal for both the direct introduction of halogens and for building the carbon skeleton through cross-coupling reactions. eie.grthieme-connect.com

Palladium, nickel, and rhodium complexes are among the most effective catalysts for these transformations. thieme-connect.comacs.orgnih.gov Cross-coupling reactions, such as those named after Suzuki, Negishi, and Stille, enable the precise formation of C-C bonds by coupling an organometallic reagent with an organic halide. thieme-connect.comnih.gov This methodology is fundamental for assembling the propane backbone from smaller, halogenated precursors. For instance, a dihalogenated methane (B114726) derivative could be coupled with a two-carbon fragment to construct the propane chain, with the catalyst guiding the site-selective bond formation. thieme-connect.com

Transition metals also catalyze the direct halogenation of alkanes. While the inert nature of C-H bonds in alkanes like propane presents a challenge, catalysts based on noble metals such as platinum (Pt) and rhodium (Rh) are effective in activating these bonds, allowing for subsequent functionalization. acs.org For example, rhodium-mediated reactions have been shown to perform selective halogenation under mild conditions. rsc.org These reactions often proceed via the formation of a metal-carbon bond, followed by reductive elimination to install the halogen atom.

The efficiency of these catalytic systems can be fine-tuned by modifying the ligands attached to the metal center. Ligands like phosphines or N-heterocyclic carbenes (NHCs) play a crucial role in stabilizing the metal catalyst and influencing its reactivity and selectivity, which is critical when dealing with polyhalogenated substrates where multiple reaction sites are available. acs.orguwa.edu.au

Table 1: Overview of Transition Metal Catalysts in Halogenation and Cross-Coupling Reactions

Catalyst Type Reaction Substrate Example Key Advantages
Palladium(0) Complexes Cross-Coupling Dihalogenated Alkenes/Arenes High efficiency, broad substrate scope, high yields. thieme-connect.comacs.org
Nickel(0) Complexes Cross-Coupling Aryl Chlorides Cost-effective, effective for less reactive chlorides. acs.orguwa.edu.au
Rhodium Complexes C-H Halogenation Alkanes, Carboranes High selectivity for specific C-H bonds, mild conditions. acs.orgrsc.org
Platinum-based Catalysts C-H Activation Propane Strong C-H bond activation capability. acs.org

Organocatalytic Systems for Selective Halogenation and Functionalization

Organocatalysis has emerged as a powerful alternative to metal-based systems, utilizing small organic molecules to catalyze chemical transformations. kyoto-u.ac.jp These catalysts are often more robust, less toxic, and operate under milder conditions. For the synthesis of halogenated propanes, organocatalysts offer unique selectivity, particularly in enantioselective reactions where a specific stereoisomer is desired. kyoto-u.ac.jpdokumen.pub

One major strategy involves activating the halogenating agent. For example, chiral bifunctional organocatalysts, such as those based on thiourea (B124793) or cinchona alkaloids, can activate electrophilic halogen sources (e.g., N-chlorosuccinimide) through non-covalent interactions like hydrogen bonding. kyoto-u.ac.jpdokumen.pub This activation enhances the reactivity of the halogenating agent and, within the chiral environment of the catalyst, directs the halogen to a specific face of the substrate, resulting in high enantioselectivity. organic-chemistry.org This approach has been successfully applied to the α-chlorination of aldehydes, a key transformation for producing chiral building blocks. organic-chemistry.org

Another approach utilizes the substrate's inherent reactivity. Enamine catalysis, for instance, involves the reaction of an aldehyde or ketone with a chiral amine catalyst to form a nucleophilic enamine intermediate. organic-chemistry.org This intermediate then reacts with an electrophilic halogen source. The steric environment created by the chiral catalyst dictates the stereochemical outcome of the halogenation. organic-chemistry.org

Furthermore, specific organocatalysts have been developed for position-selective halogenation. sci-hub.se Selenonium cations, for example, have been employed as Lewis acids to catalyze the monobromination of aromatic compounds with high positional control, avoiding the formation of polyhalogenated byproducts that can occur with traditional methods. sci-hub.se Similarly, TEMPO (2,2,6,6-tetramethylpiperidine nitroxide) and its derivatives can catalyze the electrophilic halogenation of a variety of unsaturated compounds. researchgate.net These systems provide mild, metal-free alternatives for introducing halogens with high selectivity. sci-hub.seresearchgate.net

Table 2: Examples of Organocatalytic Systems for Selective Halogenation

Catalyst System Reaction Type Substrate Example Key Feature
Chiral Amine (e.g., Proline derivative) Enamine Catalysis (α-Chlorination) Aldehydes High enantioselectivity for α-halo aldehydes. organic-chemistry.org
Cinchona Alkaloid derivative Atrop-selective Halogenation 8-aryl-quinoline Creation of axial chirality. dokumen.pub
Selenonium Cations Electrophilic Halogenation Arenes High position-selectivity, mild, metal-free conditions. sci-hub.se
TEMPO derivatives Electrophilic Halogenation Olefins, Alkynes Broad applicability for various unsaturated compounds. researchgate.net

Applications of 1 Chloro 1,1 Difluoro 3 Iodopropane As a Molecular Synthon in Advanced Organic Synthesis

Building Block for the Construction of Complex Fluorinated Organic Molecules

The presence of both an iodine and a chlorine atom on the same molecule, but at different positions, allows for selective reactions. The carbon-iodine bond is weaker and more reactive than the carbon-chlorine bond, enabling chemists to perform reactions at the iodinated end of the molecule while leaving the chloro-difluoro-methyl group intact for later transformations. This differential reactivity is a key feature of its utility.

Synthesis of Fluorinated Heterocycles and Cyclopropanes

1-Chloro-1,1-difluoro-3-iodopropane is a valuable precursor for creating fluorinated heterocyclic compounds and cyclopropanes, which are important structural motifs in many biologically active molecules and advanced materials. beilstein-journals.org

The synthesis of fluorinated cyclopropanes often involves the generation of a difluorocarbene, which then reacts with an alkene in a [2+1] cycloaddition reaction. cas.cn While this compound itself is not a direct source of difluorocarbene, it can be used to build molecules that are later converted into the necessary precursors for these reactions. For instance, the iodopropyl part of the molecule can be used to attach the fluorinated fragment to a larger molecule, which is then subjected to cyclopropanation conditions.

Fluorinated heterocycles, such as aziridines, can also be synthesized using this building block. acs.org For example, the reaction of this compound with an amine could lead to an intermediate that, upon cyclization, forms a fluorinated nitrogen-containing ring. The specific reaction pathways and resulting products depend on the other reactants and conditions used.

Preparation of Functionalized Peptidomimetics and Bioactive Scaffolds in Academic Research

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as better stability and oral bioavailability. mdpi.com The incorporation of fluorinated groups can enhance the biological activity and metabolic stability of these molecules. mdpi.com

This compound can be used to introduce the 2-chloro-2,2-difluoroethyl group into amino acids or peptide-like structures. acs.org This can be achieved through the alkylation of an appropriate precursor, where the iodopropyl end of the molecule reacts to form a new carbon-carbon bond. mdpi.com The resulting fluorinated peptidomimetic can then be studied for its biological properties.

The table below provides examples of research where similar fluorinated building blocks have been used in the synthesis of bioactive molecules.

PrecursorReaction TypeProduct ClassReference
Fluorinated alkyl iodideAlkylation of Ni(II) complexFluorinated amino acids chemrxiv.org
1-Chloro-3-iodopropane (B107403)Asymmetric α-alkylationChiral N-sulfinyl piperidines sigmaaldrich.com
HalothaneBase-mediated reaction with phenolsAryl 2-bromo-2-chloro-1,1-difluoroethyl ethers nih.gov

Role in the Asymmetric Synthesis of Chiral Intermediates

Asymmetric synthesis is crucial for the preparation of enantiomerically pure compounds, which is often a requirement for pharmaceuticals. This compound can be used in asymmetric reactions to create chiral intermediates containing the 2-chloro-2,2-difluoroethyl group. mdpi.comrsc.org

One common strategy involves the use of a chiral auxiliary, a molecule that temporarily attaches to the substrate and directs the stereochemical outcome of a reaction. For example, the alkylation of a chiral nickel(II) complex of a Schiff base with this compound could lead to the formation of a new stereocenter with high enantiomeric excess. mdpi.comchemrxiv.org After the reaction, the chiral auxiliary can be removed, yielding the desired chiral fluorinated product.

Another approach is the use of microbial reduction. For instance, the microbial reduction of a ketone precursor containing the 2-chloro-2,2-difluoroethyl group can produce a chiral alcohol with high enantiomeric purity. rsc.org This chiral alcohol can then be used as a building block for the synthesis of more complex molecules. rsc.org

Contributions to Radiopharmaceutical Precursor Chemistry (e.g., for Positron Emission Tomography (PET) imaging and 18F fluoroalkylation)

Positron Emission Tomography (PET) is a powerful imaging technique used in medicine for diagnosis and research. It relies on the use of radiopharmaceuticals, which are molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). The development of new methods for introducing ¹⁸F into molecules is an active area of research. mdpi-res.commdpi-res.com

This compound can serve as a precursor for the synthesis of radiolabeled compounds. The non-radioactive version of the molecule can be used to develop and optimize the synthesis of a target molecule. Then, a radioactive version of the building block, for example, where the iodine is replaced with a radioisotope or the fluorine atoms are replaced with ¹⁸F, can be used to prepare the final radiopharmaceutical.

The development of new ¹⁸F-fluoroalkylation reagents is of particular interest. scispace.com While direct labeling of this compound with ¹⁸F might be challenging, it can be used to synthesize precursors that are more amenable to radiofluorination. For example, the iodopropyl group could be converted into a leaving group that can be displaced by [¹⁸F]fluoride.

Potential in the Development of Precursors for Advanced Materials Science Research

The unique properties of fluorinated compounds make them attractive for applications in materials science. beilstein-journals.orgmdpi-res.com For example, the incorporation of fluorinated groups can alter the physical and chemical properties of polymers and liquid crystals. nih.govbeilstein-journals.org

This compound can be used to synthesize monomers that are then polymerized to create new materials with tailored properties. The presence of the chloro-difluoro-methyl group can impart desirable characteristics such as increased thermal stability, chemical resistance, and specific dielectric properties.

The table below summarizes the potential applications of fluorinated compounds in materials science.

Application AreaDesired PropertyRole of FluorinationReference
Liquid CrystalsDielectric anisotropyInduces polarity nih.govbeilstein-journals.org
PolymersThermal stability, chemical resistanceStrong C-F bonds google.comnih.govepa.gov
Advanced CompositesEnhanced mechanical propertiesUnique interactions at nanoscale

Advanced Spectroscopic and Computational Characterization of 1 Chloro 1,1 Difluoro 3 Iodopropane

High-Resolution Spectroscopic Analysis for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For 1-Chloro-1,1-difluoro-3-iodopropane, ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive evidence for its structural connectivity.

¹H NMR: The proton NMR spectrum is expected to show two distinct multiplets corresponding to the two methylene (B1212753) groups (-CH₂-). The methylene group adjacent to the iodine atom (at the C3 position) would appear at a different chemical shift than the methylene group adjacent to the difluorochloro-methyl group (at the C2 position), due to the differing electronic effects of the adjacent substituents.

¹³C NMR: The carbon NMR spectrum will display three unique signals, one for each carbon atom in the propane (B168953) chain. The chemical shifts of these carbons are influenced by the attached halogen atoms. The carbon bonded to chlorine and two fluorine atoms (C1) will have a characteristic shift, as will the two methylene carbons (C2 and C3).

¹⁹F NMR: The fluorine NMR spectrum is particularly informative. It will show a single resonance, as the two fluorine atoms on C1 are chemically equivalent. However, this signal will be split into a triplet due to coupling with the two adjacent protons on C2.

While specific, experimentally verified high-resolution NMR data for this compound is not widely available in public literature, the expected patterns can be predicted based on established principles of NMR spectroscopy. Commercial suppliers of this compound may hold such data. bldpharm.comrsc.orgrsc.org

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constant (J)
¹H NMR
-CH ₂-CH₂I~3.3TripletJHH
-CF₂Cl-CH ₂-~2.5Triplet of tripletsJHH, JHF
¹³C NMR
C F₂Cl~120-130TripletJCF
-C H₂-CH₂I~35-45Singlet
-CF₂Cl-C H₂-~5-15Singlet
¹⁹F NMR
-F ₂-VariableTripletJFH

Note: The values in this table are estimates based on analogous structures and general NMR principles. Actual experimental values may vary.

Microwave spectroscopy investigates the rotational energy levels of molecules in the gas phase, providing highly precise data on molecular geometry and conformational isomers. mst.edu For a flexible molecule like this compound, rotation around the C-C single bonds can lead to different stable conformers, such as anti and gauche forms. ic.ac.ukchemistrysteps.comlumenlearning.com

Research on similar iodinated propanes, such as 1-iodopropane (B42940) and 1-fluoro-3-iodopropane, has successfully utilized microwave spectroscopy to identify multiple conformers and determine their rotational constants and iodine nuclear quadrupole coupling tensors. purchase.eduresearchgate.net These studies provide a framework for what would be expected for this compound. The analysis would involve measuring the frequencies of rotational transitions and fitting them to a Hamiltonian model to extract rotational constants (A, B, C), which are inversely related to the molecule's moments of inertia. From these constants, precise bond lengths and angles can be derived. The presence of the heavy iodine atom would significantly influence the rotational spectrum and its hyperfine structure, which arises from the interaction of the iodine nuclear quadrupole moment with the molecular electric field gradient. researchgate.net While specific studies on this compound are not prominent, the methodology is well-established for conformational and structural analysis of related halocarbons. purchase.edumst.edu

Table 2: Anticipated Outcomes from Microwave Spectroscopy of this compound

ParameterInformation Gained
Rotational Constants (A, B, C) Precise molecular geometry (bond lengths, bond angles) for each conformer.
Number of Observed Spectra Identification and relative abundance of different stable conformers (anti, gauche).
Iodine Nuclear Quadrupole Coupling Constants Information about the electronic environment around the iodine nucleus.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. calstatela.edudtu.dk Each bond and functional group within this compound has characteristic vibrational frequencies.

C-H stretching: Absorptions for the methylene C-H bonds are expected in the 2850-3000 cm⁻¹ region. docbrown.info

C-F stretching: Strong absorptions corresponding to the C-F bonds are typically found in the 1000-1400 cm⁻¹ range.

C-Cl stretching: The C-Cl stretch will appear in the fingerprint region, generally between 600-800 cm⁻¹. docbrown.info

C-I stretching: The C-I bond vibration occurs at lower frequencies, typically in the 500-600 cm⁻¹ range.

CH₂ bending (scissoring, wagging, twisting): These deformations will appear in the fingerprint region, roughly between 1470-1250 cm⁻¹.

By analyzing the positions and intensities of the peaks in both IR and Raman spectra, a comprehensive picture of the molecule's vibrational framework can be constructed. These experimental spectra can be compared with frequencies calculated using computational methods (like DFT) to confirm vibrational assignments. mdpi.com

Table 3: Expected Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
C-H Stretch2850 - 3000IR, Raman
CH₂ Bend1400 - 1470IR, Raman
C-F Stretch1000 - 1400IR (Strong)
C-Cl Stretch600 - 800IR, Raman
C-I Stretch500 - 600IR, Raman
C-C Stretch800 - 1200IR, Raman

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

A key feature would be the isotopic pattern for chlorine. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), which results in an [M]⁺ peak and an [M+2]⁺ peak with an intensity ratio of approximately 3:1 for any fragment containing a chlorine atom. docbrown.info

The fragmentation of this compound would likely proceed through the cleavage of the weakest bonds. The C-I bond is the weakest, so a prominent fragment would correspond to the loss of the iodine atom ([M-I]⁺). docbrown.info Other likely fragmentations include the loss of a chlorine atom ([M-Cl]⁺) and cleavage of the C-C bonds.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueIdentity of FragmentComments
239.9 / 241.9[C₃H₄ClF₂I]⁺Molecular ion peak ([M]⁺ and [M+2]⁺) showing the 3:1 chlorine isotope pattern.
113[C₃H₄ClF₂]⁺Loss of iodine atom. Very likely fragment due to weak C-I bond.
205[C₃H₄F₂I]⁺Loss of chlorine atom.
127[I]⁺Iodine cation.
85 / 87[C₂H₂Cl]⁺Cleavage of C-C bond and loss of CH₂I and F₂.

Note: m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁹F, ³⁵Cl, ¹²⁷I).

Computational Chemistry Methodologies for Predictive and Interpretive Studies

Computational chemistry serves as a powerful complement to experimental techniques, providing theoretical insights into molecular properties and behavior. ucr.eduuva.nl

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. schrodinger.comepfl.ch For this compound, DFT calculations can be employed to:

Predict Molecular Geometry: Optimize the structures of different conformers (anti, gauche) and determine their relative stabilities by calculating their energies. This can guide the interpretation of microwave spectroscopy results.

Calculate Spectroscopic Properties: Predict NMR chemical shifts, vibrational frequencies (for IR and Raman), and other spectroscopic parameters. Comparing these calculated values with experimental data helps to confirm structural and spectral assignments. mst.edu

Analyze Electronic Structure: Generate molecular orbital diagrams and electron density maps to understand the distribution of electrons within the molecule. This can reveal information about bond polarities, reactivity sites, and non-covalent interactions.

Predict Reactivity: Calculate parameters such as electrostatic potential maps, which indicate regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information can be used to predict how the molecule will interact with other reagents. For instance, DFT can be used to model reaction pathways, such as in cross-coupling reactions. tue.nl

The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results that correlate well with experimental findings.

Table 5: Applications of DFT for this compound

Application AreaPredicted ParametersRelevance
Structural Analysis Optimized geometries, relative energies of conformers, bond lengths, bond angles.Complements microwave spectroscopy; predicts the most stable conformation.
Spectroscopic Analysis NMR chemical shifts, IR/Raman vibrational frequencies.Aids in the assignment of experimental spectra.
Electronic Properties Molecular orbitals (HOMO, LUMO), electron density, electrostatic potential.Understanding of bonding, polarity, and intermolecular interactions.
Reactivity Reaction pathways, transition state energies.Prediction of chemical behavior and reaction mechanisms.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. nih.govnih.gov By solving the equations of motion for a system of particles, MD simulations can reveal the conformational landscape of a molecule and describe its interactions with its environment. For a flexible molecule like this compound, MD simulations are essential for understanding its dynamic behavior.

The conformational flexibility of this compound arises from the rotation around its two carbon-carbon single bonds (C1-C2 and C2-C3). These rotations give rise to various spatial arrangements of the atoms, known as conformers, each with a distinct potential energy. The landscape is primarily shaped by torsional strain and non-bonded interactions, including steric hindrance and electrostatic forces between the halogen substituents.

The key dihedral angles that define the conformation are Cl-C1-C2-C3 and F-C1-C2-C3, as well as C1-C2-C3-I. Analysis of related fluorinated alkanes shows that interactions between fluorine atoms and other groups significantly influence conformational preferences. acs.org For instance, a gauche arrangement of fluorine atoms relative to each other is often favored over an anti-conformation due to stereoelectronic effects, a contrast to larger halogens where steric repulsion dominates. st-andrews.ac.uk In this compound, the bulky iodine atom and the electronegative chlorine and fluorine atoms create a complex interplay of forces. The large size of the iodine atom introduces significant steric hindrance, which likely influences the preferred conformations of the propyl chain.

MD simulations can map the potential energy surface of the molecule, identifying energy minima that correspond to stable conformers and the energy barriers between them. The most stable conformer would likely adopt a staggered arrangement that minimizes steric clashes between the bulky iodine atom and the difluorochloro-methyl group. An extended, anti-periplanar arrangement of the Cl-C...C-I backbone is a probable low-energy state.

Table 1: Predicted Major Conformers of this compound and Their Relative Energies

ConformerDihedral Angle (C1-C2-C3-I)DescriptionPredicted Relative Energy (kcal/mol)
Anti~180°The C-I bond is anti-periplanar to the C1-C2 bond, minimizing steric repulsion.0 (Reference)
Gauche (+)~+60°The C-I bond is gauche to the C1-C2 bond.> 1.0
Gauche (-)~-60°The C-I bond is gauche to the C1-C2 bond.> 1.0

Note: The relative energies are estimations based on conformational analyses of similar halogenated alkanes. Actual values require specific quantum chemical calculations.

Furthermore, MD simulations can elucidate intermolecular interactions when this compound is in a condensed phase (e.g., in a solvent). These simulations would reveal how the molecule interacts with surrounding solvent molecules through dipole-dipole forces, given the polarity of the C-F, C-Cl, and C-I bonds, and weaker van der Waals forces.

Theoretical Investigations of Reaction Mechanisms and Transition State Structures

Theoretical chemistry provides indispensable tools for investigating the reaction mechanisms of this compound. The molecule possesses multiple reactive sites, but the carbon-iodine bond is the most likely to be involved in nucleophilic substitution reactions due to its lower bond strength compared to C-Cl and C-F bonds. chemguide.co.uk

Computational methods, such as Density Functional Theory (DFT), can be used to model potential reaction pathways. nih.gov A primary example is the nucleophilic substitution (S(_N)2) reaction, where a nucleophile attacks the carbon atom bonded to the iodine, displacing the iodide ion, which is an excellent leaving group.

R-CH(_2)I + Nu → R-CH(_2)Nu + I (where R = CF(_2)ClCH(_2)- and Nu is a nucleophile)

Theoretical investigations focus on calculating the potential energy surface of the reaction, identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate. For an S(_N)2 reaction, the transition state is characterized by a trigonal bipyramidal geometry at the reacting carbon, where the nucleophile and the leaving group are in apical positions, and the two hydrogen atoms and the other carbon atom lie in the equatorial plane. researchgate.netpnas.org

The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. Computational studies on similar haloalkanes can provide estimates for these barriers. acs.orgrsc.org The presence of electronegative fluorine atoms on the adjacent carbon can influence the reaction rate through inductive effects, potentially stabilizing the transition state.

Table 2: Calculated Parameters for a Representative S(_N)2 Reaction of this compound

ParameterDescriptionRepresentative Value
C-I Bond Length (Reactant)The initial length of the carbon-iodine bond.~2.14 Å
C-I Bond Length (Transition State)The elongated C-I bond in the transition state.~2.4 - 2.8 Å
C-Nu Bond Length (Transition State)The forming bond between carbon and the nucleophile.~2.2 - 2.6 Å
Activation Energy (ΔE)The energy barrier for the reaction.~15 - 25 kcal/mol

Note: Values are representative and depend on the specific nucleophile and the level of theory used in the calculation. These are based on data for similar S(_N)2 reactions involving iodoalkanes.

Besides substitution, elimination reactions (E2) are also possible, where a base removes a proton from the carbon adjacent to the C-I bond, leading to the formation of an alkene. Theoretical calculations can compare the activation barriers for S(_N)2 and E2 pathways to predict the major reaction product under different conditions (e.g., sterically hindered vs. unhindered nucleophile/base). Non-covalent interactions, such as hydrogen bonding or π-stacking (if applicable with the nucleophile), can play a crucial role in stabilizing the transition states and are analyzed using computational models. nih.gov

Future Research Trajectories and Innovations in Halogenated Propane Chemistry

Development of Novel and Highly Selective Synthetic Reagents for Halogenated Propane (B168953) Synthesis

The synthesis of complex halogenated propanes, such as those containing multiple different halogen atoms, requires highly selective reagents. Traditional methods for halogenating alkanes often lack selectivity, leading to a mixture of products. libretexts.org For instance, the chlorination of propane can result in both 1-chloropropane (B146392) and 2-chloropropane, and further reaction can lead to a variety of di- and trichlorinated isomers. libretexts.org

Current research is focused on creating new reagents that can introduce halogens at specific positions on a carbon chain with greater precision. This is crucial for producing compounds like 1-Chloro-1,1-difluoro-3-iodopropane, where the placement of each halogen is critical to its function.

Recent advancements include the development of novel fluorinating and iodinating agents. These modern reagents offer improved handling and reactivity, which are essential for the complex synthesis of multi-halogenated compounds.

Exploration of Sustainable and Green Chemistry Approaches in Organohalogen Compound Production

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. researchgate.net This shift is particularly relevant for the production of organohalogen compounds, which has traditionally involved hazardous materials and processes. researchgate.netcolab.ws

Key areas of innovation in the sustainable production of halogenated compounds include:

Alternative Reagents: Moving away from toxic and corrosive elemental halogens (like Cl₂, Br₂) towards safer, modified N-halo reagents. researchgate.net

Biocatalysis: Utilizing enzymes and microorganisms for halogenation reactions. researchgate.netresearchgate.net These biohalogenation processes can offer high selectivity under mild conditions. researchgate.netresearchgate.net

Mechanochemistry: Employing solvent-free or low-solvent mechanochemical methods to create organohalogen compounds, which increases atom economy and reduces waste. colab.ws

Advanced Oxidation Processes: Investigating advanced oxidation processes and mycodegradation (fungal-based biodegradation) for the remediation of organohalogen pollutants, which points to a more holistic, cradle-to-grave approach to the lifecycle of these chemicals. mdpi.com

These sustainable approaches are vital for the future of organohalogen chemistry, ensuring that the benefits of these versatile compounds can be realized without undue environmental cost.

Advancements in Catalytic Asymmetric Synthesis Utilizing this compound and Analogues

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is a cornerstone of modern pharmaceutical and materials science. Halogenated propanes with chiral centers are valuable building blocks for complex molecules.

Research has demonstrated the utility of halogenated propane derivatives in asymmetric synthesis. For example, (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate for antidepressant drugs, has been synthesized with high enantioselectivity using a reductase enzyme from Saccharomyces cerevisiae. nih.gov This highlights the potential of biocatalysis in creating specific enantiomers of halogenated propanes.

Furthermore, the development of stereoselective halogenation reactions is a significant area of research. Chemists are designing methods to control the three-dimensional arrangement of atoms during halogenation, using techniques like substrate-controlled and catalyst-controlled reactions to achieve high stereoselectivity. nih.gov These advancements are critical for synthesizing complex natural products and other bioactive molecules where specific stereochemistry is essential for activity. nih.gov

Interdisciplinary Research Bridging Halogenated Propane Chemistry with Emerging Fields such as Materials Science and Chemical Biology

The unique properties of halogenated propanes make them valuable tools in interdisciplinary research, particularly at the interface of chemistry with materials science and chemical biology.

In Materials Science: Halogenated propanes serve as intermediates in the synthesis of advanced materials. ontosight.aiiloencyclopaedia.org Their specific structure and reactivity can be harnessed to create polymers and other materials with desired optical or electrical properties. ontosight.ai For instance, halogenated aliphatic hydrocarbons are used in the plastics industry. iloencyclopaedia.org The positioning of halogen atoms can significantly influence the properties and potential toxicity of these compounds, making precise synthesis crucial. researchgate.net

In Chemical Biology: Iodinated organic compounds are important as precursors for forming carbon-carbon and carbon-nitrogen bonds in the synthesis of biologically active molecules. researchgate.net They are also used as contrast agents and radioactively labeled markers in medical diagnostics. researchgate.net The presence of halogens can enhance the biological activity of compounds; for example, bromine has been shown to increase the genotoxicity of some halogenated propanes. researchgate.net This makes selectively halogenated propanes interesting probes for studying biological systems and for the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-Chloro-1,1-difluoro-3-iodopropane in laboratory settings?

  • Methodology : The compound can be synthesized via halogen exchange reactions, leveraging the reactivity of iodine with chlorofluorinated precursors. For example, nucleophilic substitution using potassium iodide (KI) on 1-chloro-1,1-difluoro-3-chloropropane under controlled temperatures (40–60°C) in polar aprotic solvents like DMF can yield the target compound. Reaction progress should be monitored via GC-MS to track iodine incorporation .
  • Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of intermediates. Purification typically involves fractional distillation under reduced pressure due to the compound’s volatility.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Protocols : Store in amber glass vials at 4°C to minimize photolytic degradation of the C–I bond. Use inert gas (e.g., argon) purging to prevent oxidative side reactions. Safety measures include fume hood usage, PPE (gloves, goggles), and adherence to SDS guidelines for halogenated compounds .
  • Stability Tests : Conduct periodic NMR (¹H/¹⁹F) analysis to detect decomposition products like hydrofluoric acid or iodine residues.

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Approach :

  • ¹⁹F NMR : Identify CF₂ and CF₃ environments (δ -70 to -120 ppm).
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M]⁺ at m/z 238) and fragmentation patterns (loss of I· or Cl·).
  • IR Spectroscopy : Detect C–F stretches (1000–1300 cm⁻¹) and C–I bonds (~500 cm⁻¹) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the reactivity of this compound in substitution reactions?

  • DFT Applications : Density Functional Theory (DFT) can predict activation energies for SN2 pathways, particularly at the iodine-bearing carbon. Basis sets like 6-31G(d,p) for C/F/Cl and LANL2DZ for iodine are recommended. Solvent effects (e.g., DMF) should be modeled using PCM .
  • Case Study : A DFT study on analogous compounds (e.g., 1,1,1-Trifluoro-3-iodopropane) revealed steric hindrance from fluorinated groups slows nucleophilic attack, guiding synthetic optimization .

Q. How can researchers resolve contradictions in toxicity data for halogenated propanes like this compound?

  • Data Validation : Cross-reference studies using standardized assays (e.g., OECD Test Guidelines 423 for acute toxicity). Prioritize peer-reviewed sources over preliminary screenings. For example, conflicting mutagenicity results in halogenated ethanes were resolved via in vivo cytogenicity assays, which showed no clastogenic effects at realistic exposure levels .
  • Risk Assessment : Use EPA CompTox Dashboard data to contextualize environmental persistence (e.g., atmospheric half-life predictions) and bioaccumulation potential .

Q. What experimental designs are effective for studying the environmental fate of this compound?

  • Degradation Pathways : Simulate atmospheric oxidation via reaction with hydroxyl radicals (·OH) in smog chambers. Analyze products (e.g., trifluoroacetic acid) using LC-MS.
  • Partitioning Studies : Measure Henry’s Law constants to assess volatility and aquatic mobility. Computational tools like EPI Suite can supplement experimental data .

Q. How can kinetic isotope effects (KIEs) be leveraged to probe reaction mechanisms involving the C–I bond?

  • Method : Compare reaction rates using ¹²⁷I vs. radioactive ¹²⁵I isotopes. For example, primary KIEs >1.0 indicate bond cleavage in the rate-determining step (e.g., SN2 mechanisms). Secondary KIEs can reveal transition-state geometry changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.